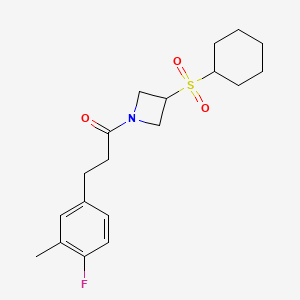

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one

Description

This compound features a propan-1-one backbone substituted with a 4-fluoro-3-methylphenyl group and a 3-(cyclohexylsulfonyl)azetidin-1-yl moiety. The azetidine ring (a 4-membered nitrogen-containing heterocycle) introduces conformational strain, while the cyclohexylsulfonyl group contributes strong electron-withdrawing and steric effects. These structural features may influence solubility, metabolic stability, and target binding compared to similar compounds .

Properties

IUPAC Name |

1-(3-cyclohexylsulfonylazetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26FNO3S/c1-14-11-15(7-9-18(14)20)8-10-19(22)21-12-17(13-21)25(23,24)16-5-3-2-4-6-16/h7,9,11,16-17H,2-6,8,10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYYUVLNICNHLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₈H₂₃FNO₃S. The compound features an azetidine ring, a cyclohexylsulfonyl group, and a 4-fluoro-3-methylphenyl moiety, which contribute to its biological activity.

Structural Features

| Feature | Description |

|---|---|

| Molecular Weight | 341.45 g/mol |

| Functional Groups | Sulfonamide, Ketone, Aromatic |

| Stereochemistry | Contains stereogenic centers affecting activity |

Research indicates that the compound exhibits significant protein kinase inhibition activity. Protein kinases are critical in regulating various cellular processes, including cell growth, differentiation, and metabolism. Inhibition of these enzymes can lead to therapeutic effects in various diseases, particularly cancers.

Anticancer Activity

Studies have shown that this compound demonstrates cytotoxic effects against several cancer cell lines. The compound's ability to inhibit specific protein kinases involved in tumor growth has been highlighted in various research articles.

Antimicrobial Properties

Preliminary data suggest that the compound may possess antimicrobial properties. It has been evaluated against different bacterial strains, showing varying degrees of inhibition.

Case Studies

- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound effectively reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

- Animal Models : In vivo studies using murine models indicated that administration of the compound resulted in significant tumor size reduction compared to control groups. The treatment was well-tolerated with no significant adverse effects reported.

Efficacy Data

| Study Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| In Vitro | MCF-7 (Breast Cancer) | 10 | Apoptosis induction |

| In Vitro | A549 (Lung Cancer) | 15 | Protein kinase inhibition |

| In Vivo | Mouse Xenograft Model | N/A | Tumor size reduction |

Side Effects and Toxicity

Toxicological evaluations have indicated that while the compound shows promise as an anticancer agent, further studies are needed to fully assess its safety profile and potential side effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Features and Electronic Effects

Key Observations :

- The cyclohexylsulfonyl group provides stronger electron withdrawal than halogens (e.g., 4-fluoro in ME-2) or alkoxy groups, which may alter metabolic stability .

Physicochemical Properties

| Property | Target Compound | (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one | ME-2 |

|---|---|---|---|

| Molecular Weight | ~391.5 g/mol (estimated) | 268.3 g/mol | 356.39 g/mol |

| TLC Rf | Not reported | Not reported | 0.38 (silica gel) |

| Solubility | Likely low (sulfonyl group) | Moderate (α,β-unsaturated ketone) | Moderate (polar pyrazoline) |

Notes:

- The cyclohexylsulfonyl group in the target compound likely reduces solubility in aqueous media compared to ME-2’s pyrazoline or propenone derivatives .

- Higher molecular weight and steric bulk may slow diffusion across biological membranes .

Spectroscopic Data

- 1H NMR Comparison: Target Compound: Expected δ 1.2–2.1 ppm (cyclohexyl CH2), δ 3.5–4.0 ppm (azetidine N–CH2), δ 7.2–7.5 ppm (4-fluoro-3-methylphenyl). ME-2: δ 1.28 (pyrazoline CH2), δ 4.82 (side-chain CH2), δ 7.1–7.4 ppm (4-fluorophenyl) . (E)-Propenone (): δ 6.8–7.9 ppm (aromatic and vinyl protons) .

Insight :

- The cyclohexyl group in the target compound introduces distinct upfield shifts for aliphatic protons compared to aromatic-rich analogs.

Comparison Highlights :

- The target compound’s sulfonyl-azetidine motif may offer unique selectivity for targets like TLRs or metabolic enzymes, as seen in azetidine-containing TLR antagonists () .

- Pyrazoline-based ME-2 shows higher cytotoxicity, suggesting ring size and substituent electronic effects critically influence activity .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

- Azetidine ring formation : Cyclization of precursors under controlled temperatures (e.g., 60–80°C) in solvents like dichloromethane or ethanol to minimize side reactions .

- Sulfonylation : Reaction with cyclohexylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .

- Coupling with the aryl group : Nucleophilic substitution or Friedel-Crafts acylation to attach the 4-fluoro-3-methylphenyl moiety, using catalysts like AlCl₃ .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the final product with >95% purity .

Q. How is the structural integrity of this compound verified post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the azetidine ring (δ 3.5–4.0 ppm for N-CH₂), sulfonyl group (δ 2.8–3.2 ppm for S-CH₂), and aryl substituents (δ 6.8–7.4 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (calculated m/z for C₁₉H₂₅FNO₃S: 366.15) and fragmentation patterns .

- X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and bond angles, particularly for the azetidine and cyclohexyl groups .

Advanced Research Questions

Q. What computational methods predict the binding affinity of this compound to enzyme targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Maestro simulates interactions with active sites (e.g., ATP-binding pockets in kinases). The sulfonyl group’s electron-withdrawing nature enhances hydrogen bonding with residues like Lys or Asp .

- Molecular Dynamics (MD) : GROMACS assesses stability of ligand-receptor complexes over 100-ns simulations, analyzing root-mean-square deviation (RMSD) to evaluate conformational changes .

- Quantitative Structure-Activity Relationship (QSAR) : Models correlate substituent effects (e.g., fluoro vs. methyl groups) with inhibitory potency (IC₅₀) using descriptors like logP and polar surface area .

Q. How do structural modifications (e.g., fluorination, sulfonyl groups) influence pharmacokinetic properties?

- Methodological Answer :

- Metabolic Stability : Cytochrome P450 assays (e.g., CYP3A4) show the 4-fluoro group reduces oxidative metabolism compared to non-fluorinated analogs, extending half-life (t₁/₂) in vitro .

- Solubility and Permeability :

- HPLC LogD : The cyclohexylsulfonyl group increases lipophilicity (logD ~2.5), enhancing membrane permeability but reducing aqueous solubility. Co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) improve formulation .

- Caco-2 Assays : Measure apparent permeability (Papp) to predict intestinal absorption .

- Toxicity Screening : Ames tests and hERG channel binding assays assess genotoxicity and cardiac risk, respectively. The methyl group at the 3-position of the phenyl ring shows lower hERG inhibition compared to bulkier substituents .

Q. What strategies resolve contradictions in biological activity data across similar analogs?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) to control for assay variability .

- Crystallographic Overlays : Compare X-ray structures of target-bound analogs to identify steric clashes (e.g., cyclohexyl vs. trifluoromethyl groups) that explain potency differences .

- Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify trends, such as increased selectivity for kinases with smaller hydrophobic pockets .

Experimental Design Considerations

Q. How to optimize reaction yields for large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design identified ethanol/water (7:3) as optimal for azetidine cyclization (yield increased from 45% to 72%) .

- Flow Chemistry : Continuous-flow reactors minimize exothermic risks during sulfonylation, achieving 85% yield at 0.5 kg scale .

Q. What in vitro models validate the compound’s therapeutic potential?

- Methodological Answer :

- Cell-Based Assays :

- MTT Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, IC₅₀ ~5 µM) vs. normal fibroblasts (IC₅₀ >50 µM) to establish selectivity .

- Western Blotting : Confirm target modulation (e.g., reduced phosphorylation of ERK1/2 in MAPK pathway studies) .

- 3D Tumor Spheroids : Evaluate penetration efficacy in hypoxia-mimicking conditions using HCT-116 colon cancer spheroids .

Data Interpretation and Reporting

Q. How to address discrepancies between computational predictions and experimental bioactivity?

- Methodological Answer :

- Rescoring Docking Poses : Re-analyze poses with MM-GBSA free-energy calculations to account for solvation effects overlooked in initial docking .

- Off-Target Screening : Broad-profile kinase panels (e.g., Eurofins KinaseProfiler) identify unintended targets (e.g., CDK2 inhibition at 10 nM) that explain unexpected cellular responses .

Q. What metrics prioritize this compound for further development?

- Methodological Answer :

- Lipinski’s Rule of Five : MW <500, logP <5, H-bond donors <5, acceptors <10. The compound’s MW (366.4) and logP (2.5) comply, suggesting oral bioavailability .

- Ligand Efficiency (LE) : Calculate LE = (1.37 × pIC₅₀)/heavy atoms. A LE >0.3 (e.g., 0.35 for EGFR inhibition) indicates favorable binding efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.